禾草素乙酸酯

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Hecogenin acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, hecogenin acetate has been shown to inhibit the enzyme beta-secretase, which is involved in the formation of amyloid plaques in neurodegenerative diseases . Additionally, it modulates the activity of matrix metalloproteinases, particularly MMP-2, which are involved in the degradation of extracellular matrix components . These interactions highlight the potential of hecogenin acetate in therapeutic applications.

Cellular Effects

Hecogenin acetate exerts significant effects on various cell types and cellular processes. In human lung cancer cells (A549), hecogenin acetate inhibits the production of reactive oxygen species, induces cell cycle arrest at the G0/G1 phase, and promotes cellular senescence . Furthermore, it modulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and reduces the expression of matrix metalloproteinase-2 (MMP-2), thereby influencing cell signaling pathways and gene expression . These effects underscore the compound’s potential in cancer therapy.

Molecular Mechanism

The molecular mechanism of hecogenin acetate involves several pathways. It binds to and inhibits beta-secretase, thereby preventing the formation of amyloid plaques . Additionally, hecogenin acetate modulates the phosphorylation of ERK1/2 and inhibits the production of reactive oxygen species . These actions result in cell cycle arrest, induction of senescence, and modulation of gene expression. The compound’s ability to interact with multiple molecular targets makes it a promising candidate for therapeutic development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hecogenin acetate have been observed to change over time. Studies have shown that hecogenin acetate remains stable and retains its biological activity over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. The stability and sustained activity of hecogenin acetate make it a valuable compound for long-term studies.

Dosage Effects in Animal Models

The effects of hecogenin acetate vary with different dosages in animal models. In rodent studies, hecogenin acetate has demonstrated antiulcerogenic and healing activities at doses ranging from 5 to 20 mg/kg . Higher doses have been associated with increased collagen deposition and reduced gastric lesions . The compound’s toxic or adverse effects at high doses need to be carefully evaluated to ensure its safety and efficacy in therapeutic applications.

Metabolic Pathways

Hecogenin acetate is involved in several metabolic pathways. It is metabolized by enzymes such as acetyl-CoA synthetases, which convert it into acetyl-CoA, a central metabolic intermediate . This conversion plays a crucial role in lipid synthesis, energy production, and protein acetylation. The involvement of hecogenin acetate in these metabolic pathways highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of hecogenin acetate within cells and tissues involve various transporters and binding proteins. Studies have shown that hecogenin acetate can be efficiently transported across cell membranes and distributed to different cellular compartments . This distribution is crucial for its biological activity and therapeutic potential. Understanding the transport mechanisms of hecogenin acetate can aid in optimizing its delivery and efficacy.

Subcellular Localization

Hecogenin acetate exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and interact with various cellular organelles . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for its biological activity and therapeutic applications.

准备方法

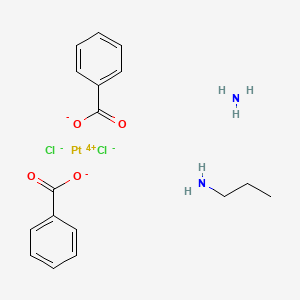

皂苷元乙酸酯是通过皂苷元的乙酰化合成的。 该过程涉及皂苷元与乙酸酐在吡啶等催化剂存在下的反应 . 反应通常在温和条件下进行,产物通过从甲醇中结晶来纯化 . 工业生产方法遵循类似的合成路线,但规模扩大以适应更大的产量。

化学反应分析

皂苷元乙酸酯会发生多种化学反应,包括:

氧化: 它可以被氧化成不同的衍生物,具体取决于所使用的试剂和条件。

还原: 还原反应可以改变化合物中存在的官能团。

取代: 取代反应可以在类固醇骨架上的特定位置发生.

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 形成的主要产物取决于所用的具体反应条件和试剂 .

相似化合物的比较

属性

IUPAC Name |

(5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKZWRTYHCDWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919692 | |

| Record name | 12-Oxospirostan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915-35-5 | |

| Record name | 12-Oxospirostan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hecogenin acetate exhibits anticancer effects through multiple mechanisms. In A549 cells, it inhibits the production of reactive oxygen species (ROS) induced by H2O2, blocks ERK1/2 phosphorylation, and inhibits the increase in matrix metalloproteinase-2 (MMP-2) caused by H2O2 [].

A: Hecogenin acetate induces G0/G1-phase cell cycle arrest in A549 cells. At concentrations of 75 and 100 µM, it causes 74% and 84.3% arrest, respectively [].

A: Yes, treatment with hecogenin acetate increases the number of senescence-associated β-galactosidase positive A549 cells, indicating the induction of senescence [].

A: Hecogenin acetate demonstrates antinociceptive properties in mice. It inhibits mechanical hyperalgesia induced by carrageenan, TNF-α, dopamine, and PGE2 []. This antinociceptive effect is suggested to involve the spinal cord and modulation of cytokines, specifically reducing pro-inflammatory cytokine IL-1β [].

ANone: The molecular formula of hecogenin acetate is C29H44O5, and its molecular weight is 472.65 g/mol.

A: Spectroscopic methods including 1H NMR, 13C NMR, and CD have been used to characterize hecogenin acetate and its derivatives. These techniques were particularly important in determining the configuration at C-13 and C-14 in derivatives like 7a, 10a, and 9a [].

A: While specific stability data under various conditions is limited in the provided abstracts, hecogenin acetate has been successfully used in various chemical reactions, including reactions requiring heating, suggesting a degree of stability under these conditions [, , , , , , ].

ANone: The provided research does not focus on hecogenin acetate's catalytic properties. Its primary applications, based on the provided abstracts, are pharmacological, specifically as an anticancer, analgesic, and anti-inflammatory agent.

A: Yes, molecular docking studies using AutoDock Vina have been performed to evaluate the interaction of hecogenin acetate with the kinase domain of human epidermal growth factor receptors (HER1, HER2, HER3, and HER4). Hecogenin acetate showed a strong binding affinity to HER2 (-11.2 kcal/mol) [].

A: Structural modifications to hecogenin acetate have been explored in the context of synthesizing cephalostatin analogues. Simplifying the structure, such as in the synthesis of [5.5]spiroketal 5, a simplified right-side steroidal unit of cephalostatin 1, resulted in a loss of cancer cell growth inhibitory activity against the P388 lymphocytic leukemia cell line []. This suggests that specific structural features of hecogenin acetate are crucial for its activity.

A: Comparing the anthelmintic activity of aescin and digitonin (saponins) to their aglycones (hecogenin acetate and digitonin, respectively) revealed that the glycone portion of these saponins plays a crucial role in their activity [].

A: Researchers have explored amorphous solid dispersions using different polymers to enhance the solubility and improve the anti-hyperalgesic effect of hecogenin acetate in a neuropathic pain model in mice []. Additionally, host-guest inclusion complexation with β-cyclodextrin has been investigated as a means to enhance the anti-hyperalgesic effect of hecogenin acetate in animal models of musculoskeletal and orofacial pain [, ].

ANone: The provided abstracts primarily focus on the chemical and biological aspects of hecogenin acetate and do not provide information on specific SHE regulations.

A: The A549 human lung cancer cell line has been utilized to investigate the antiproliferative effects of hecogenin acetate in vitro [].

A: Researchers have used carrageenan, TNF-α, dopamine, and PGE2-induced hyperalgesia models in mice to evaluate the antinociceptive properties of hecogenin acetate []. Further studies have explored its effects in neuropathic pain, musculoskeletal pain, and orofacial pain models [, , ].

ANone: The provided research does not delve into resistance mechanisms associated with hecogenin acetate.

A: While the provided abstracts do not focus on toxicological data, one study investigated the cytotoxicity of hecogenin acetate on Vero cells using MTT and propidium iodide (PI) tests, suggesting a need for further evaluation of its safety profile [].

A: While the provided abstracts don't extensively cover drug delivery and targeting, one study mentions the use of β-cyclodextrin for complexation with hecogenin acetate, potentially enhancing its delivery and bioavailability [, ].

ANone: The provided abstracts do not provide information on biomarkers or diagnostics related to hecogenin acetate.

A: Various analytical techniques, including thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, have been employed to isolate, characterize, and quantify hecogenin acetate and its derivatives [, ].

ANone: The provided research focuses on the chemical and biological aspects of hecogenin acetate and does not provide information on its environmental impact or degradation.

A: While specific details on the dissolution and solubility of hecogenin acetate are not provided, research suggests it may have limitations in these areas. Studies have explored strategies like amorphous solid dispersions and inclusion complexes to enhance its solubility [, , ].

ANone: The provided abstracts do not provide specific details regarding the validation of analytical methods used for hecogenin acetate.

ANone: The provided abstracts do not cover quality control and assurance aspects related to hecogenin acetate.

ANone: The provided research does not address the immunogenicity or immunological responses associated with hecogenin acetate.

ANone: The provided research does not explore the interactions of hecogenin acetate with drug transporters.

ANone: The provided research does not investigate the potential of hecogenin acetate to induce or inhibit drug-metabolizing enzymes.

A: While the provided abstracts do not explicitly address biodegradability, the natural origin of hecogenin acetate from Agave species suggests a potential for biodegradation [].

ANone: The provided research primarily focuses on hecogenin acetate, and no direct comparisons to alternative compounds are discussed.

ANone: The provided research does not delve into the recycling and waste management aspects of hecogenin acetate.

ANone: The research on hecogenin acetate leverages standard infrastructure and resources common to organic synthesis, analytical chemistry, and pharmacology.

A: Hecogenin acetate, derived from the Agave plant, has a history of use in the pharmaceutical industry as a starting material for steroid hormone synthesis []. Research on hecogenin acetate has evolved to investigate its potential as a therapeutic agent itself, particularly in areas such as cancer, pain, and inflammation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)

![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)